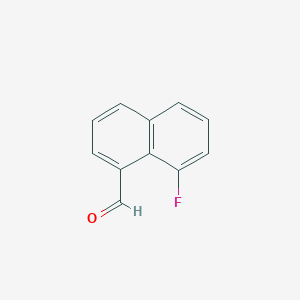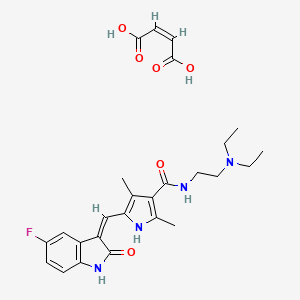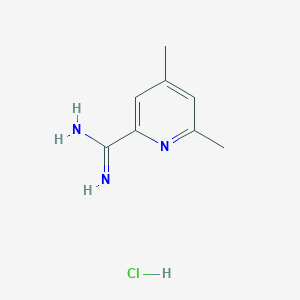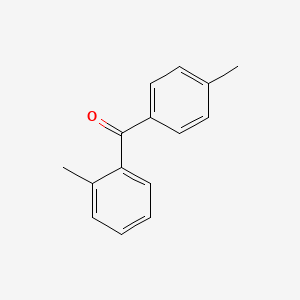
Methanone, (2-methylphenyl)(4-methylphenyl)-
描述
“Methanone, (2-methylphenyl)(4-methylphenyl)-” is a chemical compound with the molecular formula C14H12O . It is also known by other names such as Benzophenone, 2-methyl-; o-Methylbenzophenone; Phenyl o-tolyl ketone; 2-Methylbenzophenone; (2-Methylphenyl)phenyl-methanone; Phenyl 2-tolyl ketone; Phenyl tolyl ketone .
Molecular Structure Analysis
The molecular structure of “Methanone, (2-methylphenyl)(4-methylphenyl)-” consists of two phenyl rings attached to a carbonyl group . The 2-methylphenyl and 4-methylphenyl groups are attached to the carbonyl carbon .生化分析
Biochemical Properties
Methanone, (2-methylphenyl)(4-methylphenyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit anti-inflammatory and anti-fungal properties, which are mediated through its interactions with specific enzymes and proteins . The presence of methyl groups on the phenyl rings enhances its ability to interact with these biomolecules, leading to changes in their conformation and activity.
Cellular Effects
Methanone, (2-methylphenyl)(4-methylphenyl)- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of p38 MAP kinase, a key player in inflammatory responses . By inhibiting this kinase, Methanone, (2-methylphenyl)(4-methylphenyl)- can reduce the expression of pro-inflammatory genes and decrease the production of inflammatory mediators. Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of Methanone, (2-methylphenyl)(4-methylphenyl)- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, altering their activity and function. For instance, it has been shown to inhibit the activity of p38 MAP kinase by binding to its active site . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately reducing the expression of pro-inflammatory genes. Additionally, Methanone, (2-methylphenyl)(4-methylphenyl)- can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methanone, (2-methylphenyl)(4-methylphenyl)- can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that Methanone, (2-methylphenyl)(4-methylphenyl)- is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methanone, (2-methylphenyl)(4-methylphenyl)- vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anti-fungal activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Studies have shown that there is a threshold dose above which the adverse effects of Methanone, (2-methylphenyl)(4-methylphenyl)- become more pronounced .
Metabolic Pathways
Methanone, (2-methylphenyl)(4-methylphenyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it can inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, leading to a decrease in their production . Additionally, Methanone, (2-methylphenyl)(4-methylphenyl)- can interact with cofactors, altering their availability and function.
Transport and Distribution
Within cells and tissues, Methanone, (2-methylphenyl)(4-methylphenyl)- is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For instance, Methanone, (2-methylphenyl)(4-methylphenyl)- can bind to specific transporters that facilitate its uptake into cells . Once inside the cells, it can interact with binding proteins that direct its distribution to specific cellular compartments.
Subcellular Localization
The subcellular localization of Methanone, (2-methylphenyl)(4-methylphenyl)- is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can be localized to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, Methanone, (2-methylphenyl)(4-methylphenyl)- can be targeted to the mitochondria, affecting cellular metabolism and energy production.
属性
IUPAC Name |
(2-methylphenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-7-9-13(10-8-11)15(16)14-6-4-3-5-12(14)2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCBNUVGOJSNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425047 | |
| Record name | Methanone, (2-methylphenyl)(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140-16-5 | |
| Record name | Methanone, (2-methylphenyl)(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary photochemical reaction pathway of 2,4-dimethylbenzophenone?
A1: 2,4-Dimethylbenzophenone undergoes photoenolization upon light absorption. This process involves a hydrogen abstraction from the ortho-methyl group by the excited carbonyl group, leading to the formation of a reactive enol intermediate. [, ] Studies utilizing flash photolysis techniques have identified several transient species during this process, including the triplet excited state of the ketone and two isomeric enols. []
Q2: Can the photoenolization of 2,4-dimethylbenzophenone be controlled or manipulated?
A3: While the provided research doesn't directly manipulate the photoenolization of 2,4-dimethylbenzophenone, studies on a related compound, 2-methylacetophenone, offer insights. [] The research demonstrates that the rate of reketonization, the reverse process of enolization, can be significantly influenced by the solvent environment. Specifically, hydrogen-bond-acceptor solvents can slow down the reketonization process. [] This suggests that manipulating the reaction environment might offer a degree of control over the photoenolization process for related benzophenone derivatives.
Q3: Besides photochemistry, are there other applications for 2,4-dimethylbenzophenone?
A4: 2,4-Dimethylbenzophenone can be synthesized through Friedel-Crafts acylation of m-xylene with benzoyl chloride. [] Research highlights the effectiveness of iron-modified tungstophosphoric acid supported on titania (FeTPA/TiO2) as a catalyst for this reaction, achieving high yields of 2,4-dimethylbenzophenone under optimized conditions. [] This suggests the potential use of this compound as a building block in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]heptan-2-one, 1,5,5-trimethyl-, oxime, (E)-](/img/structure/B3045712.png)
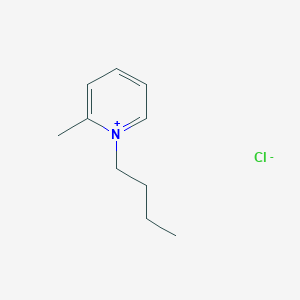
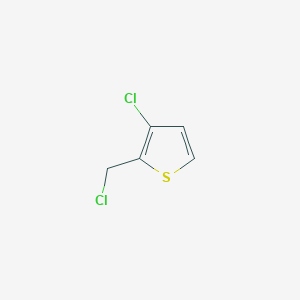
![4-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3045717.png)

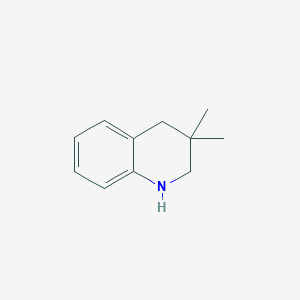


![2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B3045722.png)

